

Solubility Profile of 5-Amino-2,4-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2,4-difluorophenol

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Amino-2,4-difluorophenol**, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure and the physicochemical properties of its functional groups. Additionally, a general experimental workflow for determining the solubility of a solid compound is presented.

Introduction

5-Amino-2,4-difluorophenol is a substituted aromatic compound containing amino (-NH₂), hydroxyl (-OH), and fluoro (-F) functional groups.^[1] Its utility in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals, necessitates a thorough understanding of its solubility in various solvent systems.^[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide aims to provide a foundational understanding of the expected solubility behavior of **5-Amino-2,4-difluorophenol** to aid researchers in its handling and application.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₅ F ₂ NO	[1]
Molecular Weight	145.11 g/mol	[1]
Physical State	Solid at room temperature	[1]
Boiling Point	246.5 °C at 760 mmHg	[1]

Solubility Profile: A Qualitative Assessment

While specific quantitative solubility data for **5-Amino-2,4-difluorophenol** is not readily available in the literature, a qualitative prediction of its solubility can be derived from its molecular structure, which features both polar and non-polar characteristics. The general principle of "like dissolves like" provides a useful framework for this assessment.

Polar Solvents

The presence of the amino (-NH₂) and hydroxyl (-OH) groups allows **5-Amino-2,4-difluorophenol** to act as both a hydrogen bond donor and acceptor. This suggests a moderate to good solubility in polar protic solvents.

- **Water:** The molecule's ability to form hydrogen bonds with water suggests some degree of aqueous solubility. However, the aromatic ring and the fluorine atoms contribute to its hydrophobicity, likely limiting its solubility in water. The pH of the aqueous solution is expected to significantly influence solubility; in acidic conditions, the amino group will be protonated to form a more soluble salt, while in basic conditions, the phenolic hydroxyl group will be deprotonated, also leading to increased solubility.
- **Alcohols (e.g., Methanol, Ethanol):** These polar protic solvents can engage in hydrogen bonding with the amino and hydroxyl groups, suggesting that **5-Amino-2,4-difluorophenol** will exhibit good solubility in lower-chain alcohols. Generally, aminophenols are moderately soluble in alcohols.
- **Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile):** Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds. It is anticipated

that **5-Amino-2,4-difluorophenol** would be readily soluble in these solvents. Acetonitrile, being less polar, may offer moderate solubility.

Non-Polar Solvents

The benzene ring and the fluorine atoms lend some non-polar character to the molecule. However, the strong polarity of the amino and hydroxyl groups will likely dominate, leading to poor solubility in non-polar solvents.

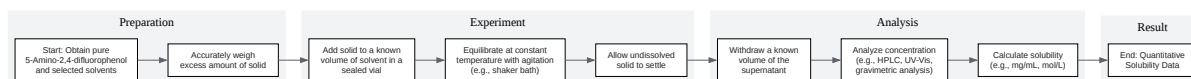
- Hydrocarbons (e.g., Hexane, Toluene): Solubility is expected to be very low in non-polar aliphatic and aromatic hydrocarbons.
- Ethers (e.g., Diethyl Ether): Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor. Therefore, **5-Amino-2,4-difluorophenol** may exhibit slight to moderate solubility in this solvent.

Influence of Fluorine Atoms

The two fluorine atoms on the aromatic ring have a dual effect. They increase the polarity of the C-F bonds but also contribute to the overall hydrophobicity of the molecule. The electron-withdrawing nature of fluorine can also affect the pKa of the amino and hydroxyl groups, which in turn influences solubility in aqueous solutions of varying pH.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination of the solubility of **5-Amino-2,4-difluorophenol** is necessary for specific applications. A general workflow for such a determination is outlined below.



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Fig. 1: General workflow for the experimental determination of solubility.

General Experimental Protocol

- Preparation: Add an excess amount of **5-Amino-2,4-difluorophenol** to a known volume of the desired solvent in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.
- Separation: Allow the undissolved solid to settle or separate it by centrifugation.
- Analysis: Carefully withdraw a known volume of the saturated supernatant. Determine the concentration of the dissolved solid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or by evaporating the solvent and weighing the residue (gravimetric analysis).
- Calculation: Calculate the solubility from the determined concentration.

Conclusion

While quantitative solubility data for **5-Amino-2,4-difluorophenol** is not currently available in public literature, a qualitative assessment based on its molecular structure provides valuable guidance for its use in research and development. The presence of polar amino and hydroxyl groups suggests good solubility in polar organic solvents, with pH playing a significant role in its aqueous solubility. For applications requiring precise solubility values, experimental determination is recommended. The provided general workflow serves as a starting point for developing a specific protocol for such measurements.

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- To cite this document: BenchChem. [Solubility Profile of 5-Amino-2,4-difluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169713#solubility-of-5-amino-2-4-difluorophenol-in-different-solvents]

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